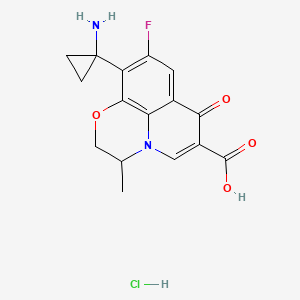
1-Iodo-1-methylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iod-1-methylcyclobutan ist eine organische Verbindung mit der Summenformel C5H9I. Es ist ein Derivat von Cyclobutan, wobei ein Wasserstoffatom durch ein Iodatom und ein weiteres durch eine Methylgruppe ersetzt wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Iod-1-methylcyclobutan kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Iodierung von 1-Methylcyclobutan. Dies kann durch Reaktion von 1-Methylcyclobutan mit Iod in Gegenwart eines Katalysators wie Aluminiumchlorid erreicht werden. Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei das Iod ein Wasserstoffatom am Cyclobutanring substituiert.
Industrielle Herstellungsverfahren: Die industrielle Produktion von 1-Iod-1-methylcyclobutan kann ähnliche Iodierungsprozesse, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Effizienz verbessern. Darüber hinaus werden Reinigungsschritte wie Destillation oder Umkristallisation eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Iod-1-methylcyclobutan durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere Nucleophile, wie z. B. Hydroxidionen, substituiert werden, was zur Bildung von 1-Methylcyclobutanol führt.
Reduktionsreaktionen: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu 1-Methylcyclobutan reduziert werden.
Oxidationsreaktionen: Die Oxidation von 1-Iod-1-methylcyclobutan kann 1-Methylcyclobutanon ergeben.
Häufige Reagenzien und Bedingungen:
Substitution: Natriumhydroxid (NaOH) in wässriger Lösung.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.
Oxidation: Kaliumpermanganat (KMnO4) in saurem oder basischem Medium.
Hauptprodukte:
Substitution: 1-Methylcyclobutanol.
Reduktion: 1-Methylcyclobutan.
Oxidation: 1-Methylcyclobutanon.
Wissenschaftliche Forschungsanwendungen
1-Iod-1-methylcyclobutan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine Reaktivität macht es zu einer wertvollen Verbindung für die Untersuchung von Substitutions- und Eliminierungsreaktionen.
Biologie: Die Verbindung kann in Radiomarkierungsstudien verwendet werden, bei denen das Iodatom durch radioaktive Iodisotope ersetzt wird, um biologische Pfade zu verfolgen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Iod-1-methylcyclobutan in chemischen Reaktionen beinhaltet die Reaktivität des Iodatoms. Als gute Abgangsgruppe erleichtert Iod Substitutions- und Eliminierungsreaktionen. Die Auswirkungen der Verbindung in biologischen Systemen, falls in der Radiomarkierung verwendet, beinhalten den Nachweis des radioaktiven Zerfalls, der es Forschern ermöglicht, molekulare Wechselwirkungen und Pfade zu verfolgen.
Ähnliche Verbindungen:
1-Brom-1-methylcyclobutan: Ähnliche Struktur, jedoch mit einem Bromatom anstelle von Iod. Es hat aufgrund der Natur des Bromatoms eine unterschiedliche Reaktivität und Anwendung.
1-Chlor-1-methylcyclobutan: Enthält ein Chloratom, was zu Variationen im chemischen Verhalten und in der Verwendung führt.
1-Fluor-1-methylcyclobutan: Das Vorhandensein eines Fluoratoms verleiht einzigartige Eigenschaften wie erhöhte Stabilität und unterschiedliche Reaktionsmuster.
Einzigartigkeit: 1-Iod-1-methylcyclobutan ist einzigartig aufgrund des Vorhandenseins des Iodatoms, das größer und polarisierbarer ist als andere Halogene.
Wirkmechanismus
The mechanism of action of 1-iodo-1-methylcyclobutane in chemical reactions involves the reactivity of the iodine atom. As a good leaving group, iodine facilitates substitution and elimination reactions. The compound’s effects in biological systems, if used in radiolabeling, involve the detection of radioactive decay, allowing researchers to track molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-methylcyclobutane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the nature of the bromine atom.
1-Chloro-1-methylcyclobutane: Contains a chlorine atom, leading to variations in chemical behavior and uses.
1-Fluoro-1-methylcyclobutane: The presence of a fluorine atom imparts unique properties, such as increased stability and different reactivity patterns.
Uniqueness: 1-Iodo-1-methylcyclobutane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens
Eigenschaften
Molekularformel |
C5H9I |
|---|---|
Molekulargewicht |
196.03 g/mol |
IUPAC-Name |
1-iodo-1-methylcyclobutane |
InChI |
InChI=1S/C5H9I/c1-5(6)3-2-4-5/h2-4H2,1H3 |
InChI-Schlüssel |
POZMPJADXYMIOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


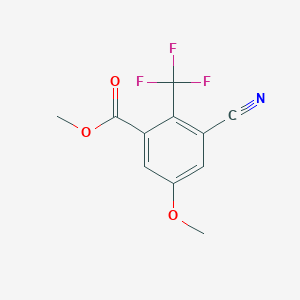

![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
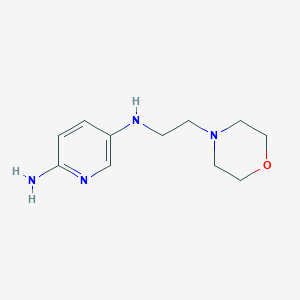
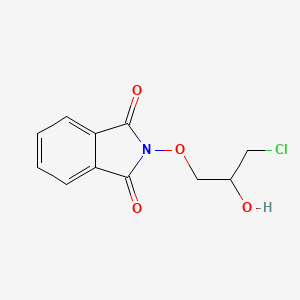
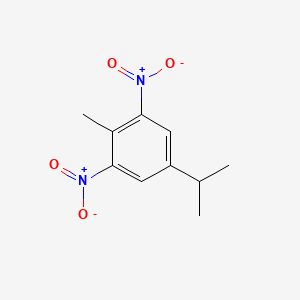
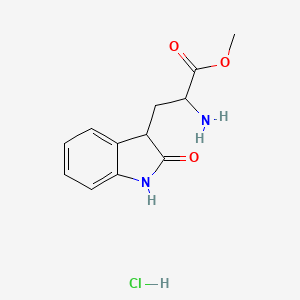
![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)

![rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane](/img/structure/B12275481.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)

